Dyrk1A/|A-synuclein-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H21N5O3S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

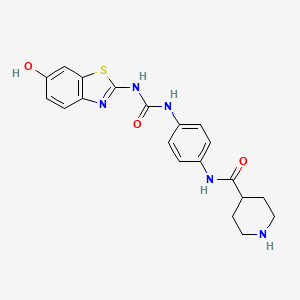

N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28) |

InChI Key |

ATNNUKBJZFOVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Specificity Driver: Dyrk1A in Neurodegenerative Pathologies

A Technical Guide for Target Validation and Therapeutic Intervention

Executive Summary

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical "dosage-sensitive" pathogenic hub connecting Down Syndrome (DS) with early-onset Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).[1][2] Unlike typical kinases that act as simple on/off switches, Dyrk1A functions as a priming kinase , amplifying the toxicity of key neurodegenerative proteins: Tau, Amyloid Precursor Protein (APP), and

This guide provides a structural analysis of these pathways and a validated technical workflow for screening Dyrk1A inhibitors, designed for researchers in discovery biology and translational medicine.

Part 1: The Molecular Engine – Dyrk1A Structure & Function

Encoded on the Down Syndrome Critical Region (DSCR) of Chromosome 21, Dyrk1A is constitutively active. Its pathogenicity is driven by gene dosage ; a 1.5-fold overexpression (as seen in Trisomy 21) is sufficient to disrupt neuronal homeostasis.

Key Enzymatic Characteristics:

-

Dual Specificity: Autophosphorylates on tyrosine (Tyr321) for activation loop maturation but phosphorylates substrates exclusively on serine/threonine residues.[3]

-

Proline-Directed: Prefers substrates with a consensus sequence of R-X-X-(S/T)-P .

-

Constitutive Activity: Unlike regulated kinases (e.g., MAPK), Dyrk1A is active immediately upon translation, making protein stability and degradation (via E3 ligases) its primary regulatory mechanisms.

Part 2: The Alzheimer’s Axis – Tau and Amyloid

Dyrk1A acts as a "double-hit" driver in AD pathology, simultaneously promoting plaque formation (Amyloid) and tangle formation (Tau).[4]

1. The Tau Priming Mechanism (Thr212)

Dyrk1A is not merely another Tau kinase; it is a gatekeeper .

-

Mechanism: Dyrk1A directly phosphorylates Tau at Thr212 .[5][6][7]

-

Causality: This phosphorylation event "primes" Tau, altering its conformation to expose additional sites (e.g., Ser202, Ser396, Ser404) to GSK3

.[7] -

Result: Without Dyrk1A priming, GSK3

-mediated hyperphosphorylation is significantly less efficient. This synergism drives the formation of Neurofibrillary Tangles (NFTs).

2. The Amyloidogenic Shift (Thr668)

Dyrk1A shifts APP processing toward the amyloidogenic pathway.[6]

-

Mechanism: Phosphorylates the cytoplasmic domain of APP at Thr668 .[8]

-

Causality: Phosphorylation at Thr668 increases the affinity of APP for BACE1 (beta-secretase) within endosomes.

-

Result: Enhanced

-cleavage of APP, leading to elevated A

3. Pathway Visualization

The following diagram illustrates the central role of Dyrk1A in coordinating these pathologies.

Caption: Dyrk1A acts as a dual-pathway driver, priming Tau for GSK3

Part 3: The Parkinson’s Axis – -Synuclein

Recent evidence places Dyrk1A as a contributor to Lewy Body formation in Parkinson's Disease.[9]

-

Mechanism: Dyrk1A phosphorylates

-synuclein at Ser87 .[9][10] -

Impact: Unlike the physiological phosphorylation at Ser129, p-Ser87 is distinctively associated with Dyrk1A activity. This modification promotes the aggregation of

-synuclein into insoluble fibrils and enhances its cytotoxicity to dopaminergic neurons. -

Therapeutic Implication: Inhibiting Dyrk1A may prevent the co-aggregation of Tau and

-synuclein often seen in complex neurodegenerative cases (e.g., Lewy Body Dementia).

Part 4: Technical Workflow – Validating Dyrk1A Inhibition

To develop robust therapeutics, researchers must utilize assays that differentiate Dyrk1A inhibition from off-target effects (particularly CLK1 and GSK3

Protocol A: High-Throughput TR-FRET Binding Assay

Rationale: Traditional activity assays using ATP consumption can be prone to interference by fluorescent compounds. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay measures the competition between a tracer and the test compound for the ATP binding site, offering higher sensitivity and fewer false positives.

Reagents:

-

Kinase: Recombinant human Dyrk1A (GST-tagged).

-

Antibody: Europium (Eu)-labeled anti-GST antibody.[11]

-

Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

-

Preparation: Dilute test compounds to 4X final concentration in kinase buffer (ensure <1% DMSO final).

-

Master Mix: Prepare a master mix containing Dyrk1A-GST (5 nM final) and Eu-anti-GST antibody (2 nM final).

-

Tracer Addition: Prepare Tracer 236 solution (Determined Kd ~10-20 nM; use at Kd concentration for optimal sensitivity).

-

Reaction Assembly (384-well plate):

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).[12]

-

Excitation: 337 nm.

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.[12]

-

-

Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot dose-response curves to determine IC50.

-

Quality Control: A Z-factor > 0.7 is required for HTS validation.

-

Protocol B: Cell-Based Mechanistic Validation

Rationale: Confirm target engagement in a cellular context by monitoring specific phosphorylation epitopes.

-

Cell Line: HEK293-Tau (stably overexpressing Tau441) or SH-SY5Y.

-

Treatment: Treat cells with inhibitor (e.g., Leucettine L41) for 6–12 hours.

-

Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Okadaic acid is critical).

-

Western Blot:

-

Primary Target: Anti-pTau (Thr212). Note: This is the direct Dyrk1A site.

-

Secondary Target: Anti-pTau (Ser396). Note: This confirms downstream GSK3

priming blockade. -

Control: Total Tau (Tau5 antibody) and GAPDH.

-

Screening Workflow Diagram

Caption: Validated screening cascade from library hit to in vivo proof-of-concept.

Part 5: Therapeutic Landscape & Challenges

The development of Dyrk1A inhibitors has historically been plagued by off-target effects due to the high homology of the ATP-binding pocket with CLK kinases. However, next-generation chemotypes are showing improved profiles.

Table 1: Key Dyrk1A Inhibitors in Research & Development

| Compound | Class | Mechanism | Key Feature/Status |

| Leucettine L41 | Marine Alkaloid Analogue | ATP Competitive | High potency; prevents memory impairment in A |

| SM07883 | Small Molecule | Oral Inhibitor | Potent, selective; reduces p-Tau (Thr212) and inflammation in vivo [2].[13] |

| EGCG | Flavonoid (Green Tea) | Non-selective | Phase 2 trials completed; bioavailability issues limit efficacy [3]. |

| Harmine | ATP Competitive | Classic reference tool; inhibits Dyrk1A and MAO-A (toxicity risk). | |

| CX-4945 | Benzonaphthyridine | Dual Dyrk1A/CK2 | Clinical stage (primarily oncology), shows utility in tauopathy models. |

Critical Challenge: The "Dosage" Dilemma: Complete inhibition of Dyrk1A is toxic, as the kinase is essential for neurogenesis and synaptic plasticity. The therapeutic goal is normalization (reducing activity to euploid levels) rather than total ablation.

References

-

Leucettine L41 prevents memory impairments: Naert, G., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric A

25-35 peptide administration in mice. PubMed. [Link] -

SM07883 Tau Pathology Reduction: Melchior, B., et al. (2019).[14] Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease.[13] Aging Cell. [Link]

-

EGCG Clinical Trials: De la Torre, R., et al. (2016). Safety and efficacy of cognitive training plus epigallocatechin-3-gallate in young adults with Down syndrome (TESDAD): a double-blind, randomised, placebo-controlled, phase 2 trial. The Lancet Neurology. [Link]

-

Dyrk1A and APP Phosphorylation: Ryoo, S.R., et al. (2008).[7][14] Dual-specificity tyrosine(Y)-phosphorylation regulated kinase 1A-mediated phosphorylation of amyloid precursor protein: evidence for a functional link between Down syndrome and Alzheimer's disease.[8][15] PubMed. [Link]

-

Dyrk1A and Alpha-Synuclein: Kim, E.J., et al. (2006).[9][10] Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation.[10] Journal of Biological Chemistry. [Link]

-

TR-FRET Assay Protocol: Tarpley, M., et al. (2021). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual-specificity tyrosine(Y)-phosphorylation regulated kinase 1A-mediated phosphorylation of amyloid precursor protein: evidence for a functional link between Down syndrome and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on α-Synuclein Aggregation and its Link to Parkinson's Disease

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the central role of α-synuclein aggregation in the pathogenesis of Parkinson's disease. It is designed to serve as a technical resource, offering insights into the molecular mechanisms driving this process and detailing established methodologies for its investigation.

Section 1: The Enigma of α-Synuclein: From Physiology to Pathology

The Physiological Role of a Presynaptic Protein

Alpha-synuclein (α-Syn) is a 140-amino acid protein predominantly found in presynaptic terminals of neurons.[1] Encoded by the SNCA gene, its physiological function, while not entirely elucidated, is closely tied to synaptic vesicle trafficking and neurotransmitter release.[2][3] Under normal conditions, α-Syn is considered an intrinsically disordered protein (IDP), lacking a stable three-dimensional structure in its soluble, monomeric state.[2][4] This inherent flexibility allows it to adopt different conformations, a key feature in both its normal function and its pathological transformation.[5]

Evidence suggests that α-Syn plays a role in:

-

Synaptic Vesicle Pool Maintenance: It is thought to be involved in the clustering and mobility of synaptic vesicles, thereby influencing the efficiency of neurotransmission.[3][6]

-

Neurotransmitter Release: α-Syn can modulate the release of neurotransmitters, such as dopamine, which is crucial for motor control.[5][7]

-

SNARE Complex Assembly: It may act as a chaperone for the SNARE complex, a key machinery for vesicle fusion and exocytosis.[6][8]

-

Membrane Interactions: α-Syn can directly bind to lipid membranes, particularly those with negative charges, which induces a conformational change to an α-helical structure.[1][3][9] This interaction is believed to be fundamental to its physiological activities.

The Pathological Cascade: Misfolding and Aggregation

The transition of α-Syn from a soluble monomer to insoluble aggregates is a central event in the pathology of Parkinson's disease and other synucleinopathies like dementia with Lewy bodies and multiple system atrophy.[2][10] This process, often following a sigmoidal kinetic profile, is characterized by a nucleation-polymerization mechanism.[4]

The aggregation pathway can be summarized as follows:

-

Misfolding of Monomers: Soluble, natively unfolded α-Syn monomers undergo a conformational change, adopting a β-sheet-rich structure.[1][3]

-

Formation of Oligomers: These misfolded monomers self-assemble into small, soluble, and highly toxic oligomeric species.[10][11]

-

Protofibril and Fibril Formation: Oligomers further assemble into larger, insoluble protofibrils and mature amyloid fibrils.[4][11]

-

Lewy Body Deposition: These fibrils, along with other proteins like ubiquitin and neurofilament proteins, are the primary components of Lewy bodies, the pathological hallmark of Parkinson's disease found in neurons.[12][13]

It is the intermediate oligomeric species that are now widely considered to be the most neurotoxic, capable of disrupting cellular homeostasis through various mechanisms.[10]

Section 2: The Driving Forces Behind α-Synuclein Aggregation

The aggregation of α-Syn is a multifactorial process influenced by genetic predispositions, environmental factors, and cellular stressors.

Genetic Determinants

-

SNCA Gene Mutations: Point mutations in the SNCA gene (e.g., A53T, A30P, E46K) are linked to familial forms of Parkinson's disease.[3][14] These mutations can accelerate the aggregation process by promoting the formation of β-sheet structures or altering membrane binding properties.[15]

-

SNCA Gene Duplication and Triplication: An increased dosage of the α-Syn protein due to gene duplication or triplication is also a known cause of early-onset Parkinson's disease, highlighting the critical role of protein concentration in driving aggregation.[2][3]

The Influence of Post-Translational Modifications (PTMs)

The propensity of α-Syn to aggregate is significantly influenced by various post-translational modifications (PTMs).[16][17] These modifications can alter the protein's charge, conformation, and interactions with other molecules. Key PTMs include:

-

Phosphorylation: Phosphorylation at serine 129 (pS129) is the most abundant PTM found in Lewy bodies and is considered a marker of pathological α-Syn.[18]

-

Ubiquitination: The attachment of ubiquitin to α-Syn can target it for degradation by the proteasome. However, ubiquitinated α-Syn is also a major component of Lewy bodies, suggesting a complex role in the disease process.[19]

-

Nitration and Oxidation: Oxidative and nitrative stress can modify α-Syn, promoting its misfolding and aggregation.[3][20]

-

Truncation: C-terminally truncated forms of α-Syn are more prone to aggregation.

The "Prion-like" Propagation Hypothesis

A growing body of evidence supports the hypothesis that pathological α-Syn can spread from cell to cell in a "prion-like" manner.[21][22] This theory posits that misfolded α-Syn aggregates can act as "seeds," templating the misfolding of native α-Syn in neighboring cells.[23] This process could explain the progressive nature of Parkinson's disease, as the pathology spreads through interconnected neuronal networks.[21] The transfer of these seeds is thought to occur via extracellular vesicles.[24]

Section 3: The Cellular Consequences of α-Synuclein Aggregation

The accumulation of α-Syn aggregates, particularly oligomers, leads to widespread cellular dysfunction and ultimately neuronal death. The toxicity of these species is multifaceted and impacts several critical cellular processes.

Mechanisms of α-Synuclein-Mediated Toxicity

-

Mitochondrial Dysfunction: α-Syn aggregates can translocate to mitochondria and interfere with their function, leading to increased oxidative stress, impaired energy production, and the release of pro-apoptotic factors.[25]

-

Disruption of Protein Degradation Pathways: Both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are responsible for clearing misfolded proteins. α-Syn aggregates can impair the function of both systems, creating a vicious cycle of accumulation.

-

Impaired Axonal Transport: The accumulation of α-Syn can disrupt the transport of essential molecules and organelles along axons, leading to synaptic dysfunction and neuronal degeneration.

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) can trigger the UPR, which, if prolonged, can lead to apoptosis.

-

Synaptic Dysfunction: Pathological α-Syn can interfere with neurotransmitter release and reuptake, disrupting normal synaptic communication.

-

Neuroinflammation: Extracellular α-Syn aggregates can activate microglia and astrocytes, leading to a chronic inflammatory response that contributes to neurodegeneration.

The Gut-Brain Axis in Parkinson's Disease

Emerging research highlights the potential role of the gut in the initiation of Parkinson's disease.[26] The "gut-first" hypothesis suggests that α-Syn misfolding may begin in the enteric nervous system and then spread to the brain via the vagus nerve.[26] This is supported by the observation that gastrointestinal symptoms, such as constipation, can precede the motor symptoms of Parkinson's disease by many years.[26]

Section 4: Methodologies for Studying α-Synuclein Aggregation

Investigating the complex process of α-Syn aggregation requires a multi-faceted approach, employing a range of in vitro and in cellulo techniques.

In Vitro Aggregation Assays

These assays are crucial for understanding the kinetics and molecular determinants of α-Syn aggregation.

-

Thioflavin T (ThT) Fluorescence Assay:

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Methodology:

-

Prepare a solution of purified recombinant α-Syn monomer.

-

Induce aggregation by incubation with agitation at 37°C.

-

At various time points, add ThT to an aliquot of the reaction and measure the fluorescence intensity.

-

Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve.

-

-

Causality: The lag phase represents the nucleation step, the exponential phase reflects fibril elongation, and the plateau indicates the depletion of soluble monomers.[11][27]

-

-

Seed Amplification Assays (SAA):

-

Principle: These highly sensitive assays, such as Real-Time Quaking-Induced Conversion (RT-QuIC), exploit the seeding capacity of pathological α-Syn to amplify minute amounts of aggregates present in biological samples.

-

Methodology:

-

Combine a substrate of recombinant α-Syn with a biological sample (e.g., cerebrospinal fluid).

-

Subject the mixture to cycles of shaking and incubation.

-

Monitor the formation of aggregates in real-time using a fluorescent dye like ThT.

-

-

Causality: The presence of α-Syn seeds in the sample dramatically shortens the lag phase of aggregation.[3]

-

Structural and Morphological Characterization

Visualizing the different species formed during aggregation is essential for understanding their structure-toxicity relationship.

-

Transmission Electron Microscopy (TEM):

-

Principle: TEM provides high-resolution images of negatively stained or cryo-preserved α-Syn aggregates.

-

Methodology:

-

Adsorb a sample of the aggregation reaction onto a carbon-coated grid.

-

Negatively stain with a heavy metal salt (e.g., uranyl acetate) or vitrify by plunge-freezing.

-

Image the grid using a transmission electron microscope.

-

-

Causality: Allows for the direct visualization and morphological characterization of monomers, oligomers, protofibrils, and mature fibrils.

-

Cell-Based Models

Cellular models are indispensable for studying the cellular toxicity of α-Syn aggregates and for screening potential therapeutic compounds.

-

Primary Neuronal Cultures:

-

Principle: Primary neurons provide a more physiologically relevant system to study the effects of α-Syn on neuronal function and survival.

-

Methodology:

-

Isolate and culture neurons from rodent brains.

-

Treat the cultures with pre-formed α-Syn fibrils or oligomers.

-

Assess cellular toxicity using assays for cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and mitochondrial function (e.g., JC-1 staining).

-

-

Causality: This model allows for the investigation of the downstream cellular pathways affected by α-Syn aggregates.

-

Section 5: Therapeutic Strategies Targeting α-Synuclein

The central role of α-Syn in Parkinson's disease has made it a prime target for therapeutic intervention. Current strategies can be broadly categorized as follows:

-

Reducing α-Synuclein Expression: Approaches such as antisense oligonucleotides (ASOs) and RNA interference (RNAi) aim to lower the overall levels of α-Syn protein.

-

Inhibiting Aggregation: Small molecules and peptides are being developed to bind to α-Syn monomers or oligomers and prevent their assembly into larger aggregates.[10]

-

Promoting Clearance of Aggregates:

-

Immunotherapy: Both active and passive immunization strategies are being explored to generate antibodies that can recognize and clear pathological α-Syn.

-

Enhancing Protein Degradation Pathways: Compounds that upregulate the activity of the UPS or autophagy are being investigated for their ability to promote the clearance of α-Syn aggregates.

-

-

Preventing Cell-to-Cell Transmission: Strategies aimed at blocking the release or uptake of α-Syn seeds could potentially slow the progression of the disease.

Visualizations

Diagram 1: The α-Synuclein Aggregation Cascade

Caption: Cellular pathways disrupted by toxic α-synuclein aggregates.

Diagram 3: Experimental Workflow for ThT Aggregation Assay

Caption: Step-by-step workflow for the Thioflavin T aggregation assay.

References

-

10 ScienceDirect.

-

2 MDPI.

-

6 PMC.

-

4 PMC.

-

12 PMC.

-

7 Brain, Oxford Academic.

-

28 Aligning Science Across Parkinson's.

-

29 PMC.

-

8 Frontiers.

-

3 Wikipedia.

-

5 (Rallying 2023).

-

1 PMC.

-

26 ALZFORUM.

-

21 PubMed.

-

23 PMC.

-

14 PubMed.

-

30 StatPearls.

-

31 PMC.

-

32 PMC.

-

25 PMC.

-

11 PNAS.

-

16 Frontiers.

-

33 PubMed.

-

34 Oxford Academic.

-

13 Wikipedia.

-

15 PNAS.

-

22 PubMed.

-

17 Open Exploration Publishing.

-

27 Journal of the American Chemical Society.

-

9 ACS Publications.

-

19 Frontiers.

-

35 VJNeurology.

-

36 PNAS.

-

24 Mayo Clinic.

-

20 PubMed.

-

37 PMC.

-

18 ResearchGate.

-

39 Madame Curie Bioscience Database.

-

40 Parkinson's News Today.

Sources

- 1. The Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein Pathology in Synucleinopathies: Mechanisms, Biomarkers, and Therapeutic Challenges [mdpi.com]

- 3. Alpha-synuclein - Wikipedia [en.wikipedia.org]

- 4. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | The Membrane Interaction of Alpha-Synuclein [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pnas.org [pnas.org]

- 12. Alpha-synuclein structure, functions, and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lewy body - Wikipedia [en.wikipedia.org]

- 14. Familial Parkinson disease mutations influence α-synuclein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Frontiers | The Roles of Post-translational Modifications on α-Synuclein in the Pathogenesis of Parkinson’s Diseases [frontiersin.org]

- 17. The effects of post-translational modifications on alpha-synuclein aggregation and immune cell activation in Parkinson’s disease [explorationpub.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]

- 20. Posttranslational Modifications of α-Synuclein, Their Therapeutic Potential, and Crosstalk in Health and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prion-like propagation of pathology in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prion-like propagation of α-synuclein in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic model of the aggregation of alpha-synuclein provides insights into prion-like spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mayo.edu [mayo.edu]

- 25. α-synuclein toxicity in neurodegeneration: mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gut Punch: Macrophages Bring Parkinson’s From Belly to Brain | ALZFORUM [alzforum.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 29. Alpha-Synuclein Aggregation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Lewy Bodies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Alpha-Synuclein Post-translational Modifications: Implications for Pathogenesis of Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Alpha-Synuclein Function and Dysfunction on Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanisms of alpha-synuclein toxicity: An update and outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. academic.oup.com [academic.oup.com]

- 35. vjneurology.com [vjneurology.com]

- 36. pnas.org [pnas.org]

- 37. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Defining a Lewy Body: Running Up the Hill of Shifting Definitions and Evolving Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 39. α-Synuclein Physiology and Membrane Binding - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Technical Guide: Neuroprotective Effects of Dyrk1A/α-synuclein-IN-1

[1]

Executive Summary

Dyrk1A/α-synuclein-IN-1 (chemically identified as Compound b1) represents a pivotal advancement in multi-target directed ligands (MTDLs) for Parkinson’s Disease (PD). Unlike mono-therapeutic agents that target either kinase signaling or protein aggregation in isolation, this small molecule executes a synchronized blockade of two critical pathological drivers:

-

Kinase Inhibition: It potently inhibits Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) (

nM), a kinase responsible for hyperphosphorylating α-synuclein and priming it for aggregation.[1][2][3] -

Anti-Aggregation: It directly binds α-synuclein, inhibiting its fibrillation (

This guide provides a technical deep-dive into the compound's mechanism, physicochemical profile, and validated experimental protocols for researchers investigating neuroprotective pathways in synucleinopathies.

Mechanistic Rationale: The Dyrk1A / α-Synuclein Axis[4][5]

To understand the utility of Dyrk1A/α-synuclein-IN-1, one must first map the pathological feedback loop it disrupts. In PD, Dyrk1A is not merely a bystander; it is an upstream regulator of α-synuclein toxicity.

The Pathological Cascade

-

Priming: Dyrk1A phosphorylates α-synuclein at Serine-129 (pS129) .[4] This post-translational modification is the hallmark of Lewy body pathology and accelerates the transition of α-synuclein from monomer to insoluble fibril.

-

Septin-4 Modulation: Dyrk1A also phosphorylates Septin-4 , a scaffold protein. This phosphorylation disrupts Septin-4's protective interaction with α-synuclein, further liberating α-synuclein to aggregate.

-

Apoptosis: The accumulation of pS129-α-synuclein aggregates triggers the PI3K/Akt pro-apoptotic pathway, leading to dopaminergic neuronal death.[4]

Dyrk1A/α-synuclein-IN-1 intervenes at both the enzyme level (preventing phosphorylation) and the substrate level (preventing physical aggregation).

Visualization: The Dual-Inhibition Pathway

Figure 1: Mechanism of Action.[2] The compound blocks the Dyrk1A-mediated phosphorylation cascade and directly interferes with fibril formation.

Compound Profile & Quantitative Data[2][3]

Chemical Identity: 6-hydroxybenzothiazole urea derivative.[2][5][6] SMILES: O=C(NC1=NC2=C(S1)C=C(C=C2)O)NC3=CC=C(C=C3)NC(C4CCNCC4)=O

The urea linker is critical for hydrogen bonding within the ATP-binding pocket of Dyrk1A, while the benzothiazole moiety provides scaffold rigidity and hydrophobic interactions necessary for binding α-synuclein fibrils.

Potency & Selectivity Table

| Parameter | Value | Biological Significance |

| Dyrk1A Inhibition ( | 177 nM | High potency.[1][2][3] Effectively reduces pS129 levels at nanomolar concentrations. |

| α-Syn Aggregation Inhibition ( | 10.5 | Moderate potency.[3] Requires higher local concentration to physically disrupt fibrils compared to kinase inhibition. |

| BBB Permeability | High | Predicted CNS penetration is high (Pe > |

| Cytotoxicity ( | > 50 | Low toxicity in SH-SY5Y cells, indicating a wide therapeutic window. |

| Selectivity | High | Shows selectivity over closely related CLK kinases (common off-targets for Dyrk1 inhibitors). |

Experimental Validation Protocols

For researchers validating this compound, the following protocols are standardized based on the primary literature (AlNajjar et al., 2022).

A. In Vitro Kinase Assay (Dyrk1A Activity)

Objective: Quantify the reduction in Dyrk1A catalytic activity.

-

Reagents: Recombinant human Dyrk1A, peptide substrate (Woodtide: KKISGRLSPIMTEQ), [

- -

Reaction Buffer: 60 mM HEPES-NaOH (pH 7.5), 3 mM

, 3 mM -

Procedure:

-

Incubate Dyrk1A with varying concentrations of Dyrk1A/α-synuclein-IN-1 for 10 minutes at 30°C.

-

Initiate reaction by adding ATP mixture and Woodtide substrate.

-

Incubate for 30 minutes at 30°C.

-

Spot reaction onto P81 phosphocellulose paper.

-

Wash with 0.75% phosphoric acid to remove unbound ATP.

-

Measure radioactivity via scintillation counting.

-

-

Validation Check: The

curve should show a sigmoidal dose-response. Staurosporine can be used as a positive control.

B. Thioflavin T (ThT) Fluorescence Assay

Objective: Measure the inhibition of α-synuclein fibrillation kinetics.

-

Preparation: Dissolve recombinant α-synuclein (70

M) in PBS (pH 7.4). -

Treatment: Add Dyrk1A/α-synuclein-IN-1 at concentrations ranging from 1

M to 100 -

Indicator: Add Thioflavin T (20

M final concentration). -

Incubation: 37°C with continuous shaking (600 rpm) in a 96-well black plate.

-

Measurement: Read fluorescence intensity (Ex: 440 nm, Em: 485 nm) every 10-15 minutes for 24–48 hours.

-

Data Analysis: Plot fluorescence vs. time. A successful inhibitor will increase the lag time and decrease the maximal fluorescence plateau.

C. Cellular Neuroprotection Model (SH-SY5Y)

Objective: Assess protection against 6-OHDA induced toxicity.[6]

-

Culture: SH-SY5Y cells differentiated with retinoic acid (optional but recommended for neuronal phenotype).

-

Pre-treatment: Treat cells with Compound b1 (0.1 – 5

M) for 2 hours. -

Insult: Add 6-OHDA (e.g., 50-100

M) to induce oxidative stress and apoptosis. -

Readout: After 24 hours, measure cell viability using MTT or CellTiter-Glo assay.

-

Outcome: The compound should restore viability to >80% of control levels, significantly higher than 6-OHDA alone (~40-50%).

Visualization: Experimental Workflow

Figure 2: Experimental validation workflow from biochemical screening to cellular neuroprotection.

References

-

AlNajjar, Y. T., et al. (2022).[2][5] Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects.[2][5][6] European Journal of Medicinal Chemistry, 227, 113911.[2][5][6]

-

MedChemExpress. (n.d.). Dyrk1A/α-synuclein-IN-1 Product Datasheet. MedChemExpress.

-

Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal, 278(2), 236-245.

-

Brás, I. C., et al. (2020). Optimizing alpha-synuclein aggregation studies: A technical review. Frontiers in Neuroscience.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dyrk1a Phosphorylation of α-Synuclein Mediating Apoptosis of Dopaminergic Neurons in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alzdiscovery.org [alzdiscovery.org]

Technical Guide: Dyrk1A Kinase Substrates, Cellular Functions, and Inhibition Strategies

Executive Summary

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) is a dosage-sensitive protein kinase encoded on human chromosome 21 (21q22.13), within the Down Syndrome Critical Region (DSCR). It functions as a central signaling node governing neurodevelopment, cell cycle exit, and synaptic plasticity.

Dyrk1A is unique among kinases due to its dual-specificity : it autophosphorylates a tyrosine residue (Tyr321) in its activation loop during translation for structural maturation but functions as a serine/threonine kinase toward exogenous substrates. Overexpression (trisomy 21) leads to neurodevelopmental defects seen in Down syndrome (DS) and early-onset Alzheimer’s disease (AD), while haploinsufficiency causes microcephaly and autism spectrum disorder (ASD). This guide details the kinase's substrate network, validated experimental protocols for activity assessment, and the current landscape of pharmacological inhibition.

Molecular Architecture & Activation Mechanism

Dyrk1A belongs to the CMGC group of kinases (CDK, MAPK, GSK3, CLK). Its activity is constitutively high in mature cells, regulated primarily by expression levels rather than acute post-translational modification.

-

Activation Loop (T-loop): Requires one-time autophosphorylation on Tyr321 during protein translation. This event is intramolecular and essential for the kinase to fold into its catalytically active conformation. Once folded, the tyrosine kinase activity is lost, and it functions strictly as a Ser/Thr kinase.

-

DH Box (Dyrk Homology): An N-terminal domain essential for the structural stability of the active kinase.

-

PEST Domain: A C-terminal region rich in proline, glutamic acid, serine, and threonine, targeting the protein for ubiquitin-mediated proteasomal degradation, thereby regulating its cellular dosage.

Substrate Specificity & Signaling Network

Dyrk1A is a proline-directed kinase with a distinct consensus motif. Unlike MAPKs, which require a simple P-X-S/T-P, Dyrk1A recognition is enhanced by an arginine residue at the -2 or -3 position.

Consensus Motif: R-X(X)-[S/T]-P (Where X is any amino acid, with a strong preference for Proline at +1 and Arginine at -2 or -3).

Key Validated Substrates

The following table summarizes substrates with high confidence levels, validated via biochemical assays and functional rescue experiments.

| Substrate | Functional Category | Phosphorylation Site | Cellular Consequence of Phosphorylation |

| NFATc1-c4 | Transcription | Ser/Thr (Regulatory Domain) | Cytoplasmic Retention. Dyrk1A acts as the "priming" kinase, masking the NLS and preventing nuclear entry, thereby inhibiting NFAT-dependent transcription (e.g., axonal growth genes). |

| Tau (MAPT) | Neurodegeneration | Thr212, Ser202, Ser404 | Hyperphosphorylation. Promotes dissociation from microtubules and formation of neurofibrillary tangles (NFTs), a hallmark of AD. |

| APP | Neurodegeneration | Thr668 | Amyloidogenesis. Enhances amyloidogenic cleavage of Amyloid Precursor Protein (APP), increasing Aβ42 production. |

| Cyclin D1 | Cell Cycle | Thr286 | Degradation. Triggers nuclear export and ubiquitin-mediated degradation, inducing G0/G1 cell cycle arrest. |

| LIN52 | Cell Cycle | Ser28 | DREAM Complex Assembly. Essential for the assembly of the DREAM complex, which represses cell cycle genes during quiescence. |

| RNF169 | DNA Repair | Ser/Thr | 53BP1 Displacement. Promotes Homologous Recombination (HR) repair by displacing 53BP1 from double-strand break sites.[1] |

| Septin 4 | Cytoskeleton | Ser/Thr | Cytokinesis/Apoptosis. Modulates cytoskeletal organization and apoptotic sensitivity. |

Signaling Pathway Visualization

The following diagram illustrates the central role of Dyrk1A in coordinating neurodegeneration and cell cycle arrest.

Figure 1: Dyrk1A Signaling Network. Blue node represents the kinase; red nodes indicate pathological outcomes; yellow indicates cell cycle effects.

Experimental Methodologies: Validated Protocols

"Gold Standard" Radioactive In Vitro Kinase Assay

While fluorescence-based assays (e.g., ADP-Glo, TR-FRET) are suitable for High-Throughput Screening (HTS), the radioactive [γ-33P]ATP assay remains the gold standard for kinetic characterization and hit validation due to its direct measurement of phosphate transfer and lack of interference from fluorescent compounds.

Objective: Measure Dyrk1A catalytic activity using the synthetic peptide DYRKtide (RRRFRPASPLRGPPK).

Reagents:

-

Enzyme: Recombinant Human Dyrk1A (active, GST-tagged).

-

Substrate: DYRKtide (100 µM final).

-

ATP: 100 µM unlabeled ATP spiked with [γ-33P]ATP (approx. 0.5 µCi per reaction).

-

Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM Na₃VO₄.

-

Reducing Agent: 1 mM DTT or 1 mM TCEP.

-

Critical Note: Use TCEP instead of DTT if screening inhibitors with potential thiol-reactivity (e.g., Michael acceptors) to prevent false negatives.

-

Step-by-Step Protocol:

-

Preparation: Dilute Dyrk1A enzyme to 5–10 nM in Kinase Buffer. Keep on ice.

-

Compound Addition: Add 5 µL of test compound (in 10% DMSO) to a 96-well V-bottom plate. Include DMSO-only (Max Activity) and EDTA (Min Activity) controls.

-

Enzyme Incubation: Add 20 µL of diluted enzyme to the wells. Incubate for 10 minutes at Room Temperature (RT) to allow compound binding.

-

Reaction Initiation: Add 25 µL of ATP/Substrate mix (2x concentration: 200 µM DYRKtide, 200 µM ATP, 1 µCi [γ-33P]ATP).

-

Reaction: Incubate for 30 minutes at 30°C.

-

Termination: Stop reaction by spotting 25 µL onto P81 phosphocellulose filter paper squares.

-

Washing: Wash filters 3x with 0.75% Phosphoric Acid (5 min per wash) to remove unreacted ATP.

-

Quantification: Dry filters, add scintillant, and read on a scintillation counter.

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Linearity: Signal must be linear with respect to time and enzyme concentration. Run a time-course (0-60 min) during optimization.

Screening Workflow Visualization

Figure 2: Hierarchical screening workflow for Dyrk1A inhibitors, moving from HTS to orthogonal validation.

Therapeutic Landscape & Drug Discovery[2]

Targeting Dyrk1A is challenging due to the high conservation of the ATP-binding pocket within the CMGC family, particularly with CLK1 and GSK3β . Off-target inhibition of these kinases can lead to splicing defects or toxicity.

Current Inhibitor Classes

| Compound | Type | Status | Mechanism/Notes |

| Harmine | β-carboline | Preclinical | Potent, ATP-competitive. High off-target effects (MAO-A inhibitor). Induces beta-cell proliferation. |

| EGCG | Polyphenol | Phase 2 (DS) | Main component of Green Tea.[2] Non-competitive/Allosteric. Poor bioavailability and stability. Used in DS cognitive trials with mixed results. |

| Leucettine L41 | Marine Sponge Deriv. | Preclinical | Derived from Leucettamine B. Improved selectivity over CLK1 compared to early hits. Corrects cognitive deficits in DS mice. |

| CX-4945 | Naphthyridine | Clinical (Cancer) | Originally a CK2 inhibitor, but shows potent Dyrk1A activity. Investigated for cholangiocarcinoma and basal cell carcinoma. |

| FC-2 / FC-3 | Benzothiazole | Preclinical | Recent benzothiazole derivatives.[3] Show promise in Glioblastoma by destabilizing EGFR. |

Future Directions

-

PROTACs: Proteolysis Targeting Chimeras are being developed to degrade Dyrk1A rather than just inhibit it, potentially overcoming the specificity issues by leveraging non-catalytic surface residues for E3 ligase recruitment.

-

Allosteric Inhibition: Targeting the docking sites for specific substrates (e.g., the Dyrk1A-specific insert) rather than the ATP pocket to achieve substrate-selective inhibition.

References

-

Becker, W., & Joost, H. G. (1999). Structural and functional characteristics of Dyrk, a novel subfamily of protein kinases with dual specificity. Progress in Nucleic Acid Research and Molecular Biology. Link

-

Himpel, S., et al. (2000).[4] Specificity determinants of substrate recognition by the protein kinase DYRK1A. Journal of Biological Chemistry. Link

-

Arron, J. R., et al. (2006). NFAT dysregulation by increased dosage of DSCR1 and DYRK1A on chromosome 21. Nature. Link

-

Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal. Link

-

Duchon, A., & Herault, Y. (2016). DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome.[2][5] Frontiers in Behavioral Neuroscience. Link

-

Soundararajan, M., et al. (2013). Structures of Down Syndrome Kinases, DYRKs, Reveal Mechanisms of Kinase Activation and Substrate Recognition. Structure. Link

-

Walte, A., et al. (2013). Mechanism of inhibition of the protein kinase DYRK1A by harmine.[5] FEBS Journal. Link

-

Naert, G., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs inhibitor, improves learning and memory in Ts65Dn mice. Experimental Neurology. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease [mdpi.com]

- 3. Novel small-molecule inhibitors of the protein kinase DYRK: Potential therapeutic candidates in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Specificity Kinase Dyrk1A: A Convergent Target for Down Syndrome and Alzheimer’s Disease

[1][2][3][4][5][6]

Executive Summary

Dyrk1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) represents a critical molecular link between Down syndrome (DS) and the early onset of Alzheimer’s disease (AD).[1][2][3][4][5][6][7] Encoded on Chromosome 21, its overexpression due to gene dosage (trisomy) drives a pathogenic triad: hyperphosphorylation of Tau, amyloidogenic processing of APP, and synaptic dysregulation.

This technical guide dissects the molecular mechanisms of Dyrk1A, evaluates current pharmacological inhibitors (including Leucettine L41 and PST-001), and provides validated protocols for screening and in vivo validation. It is designed for researchers aiming to translate kinase inhibition into disease-modifying therapies.

Part 1: Molecular Pathology & Mechanism of Action

The Gene Dosage Effect

Dyrk1A is located in the Down Syndrome Critical Region (DSCR) of Chromosome 21 (21q22.13). In DS, a 1.5-fold increase in gene dosage translates to significantly higher protein levels in the brain. Unlike many kinases that require second-messenger activation, Dyrk1A is constitutively active, meaning its pathological impact is directly proportional to its expression level.

The Pathogenic Triad

Dyrk1A drives neurodegeneration through three distinct but converging pathways:

-

Tau Priming & Hyperphosphorylation: Dyrk1A acts as a "priming kinase."[8] It phosphorylates Tau at Thr212 , a modification that alters Tau conformation and exposes additional sites (e.g., Ser202, Ser404) for subsequent phosphorylation by GSK3

. This synergistic action accelerates the formation of neurofibrillary tangles (NFTs) [1, 4]. -

Amyloidogenic APP Processing: Dyrk1A directly phosphorylates the Amyloid Precursor Protein (APP) at Thr668 .[1][7][9] This phosphorylation event facilitates the cleavage of APP by

-secretase (BACE1) and -

Synaptic Plasticity Deficits: Dyrk1A regulates synaptic proteins such as Dynamin 1 and Amphiphysin 1. Overactivity leads to endocytic defects and impaired Long-Term Potentiation (LTP), manifesting as the cognitive deficits seen in both DS and AD [2, 7].

Pathway Visualization

The following diagram illustrates the convergence of Dyrk1A signaling on AD pathology.

Figure 1: The mechanistic convergence of Dyrk1A overexpression on Amyloid and Tau pathologies.

Part 2: Therapeutic Landscape & Inhibitors[9][11]

Developing Dyrk1A inhibitors is challenging due to the high homology of its ATP-binding pocket with CLK kinases (CDC-like kinases). Off-target inhibition of CLKs can lead to severe toxicity. However, next-generation compounds have shown improved selectivity.

Table 1: Key Dyrk1A Inhibitors in Research

| Compound | Class | Mechanism | Status/Key Finding |

| Leucettine L41 | Synthetic | ATP-competitive | Corrects memory deficits in Ts65Dn mice; normalizes synaptic markers [2]. |

| PST-001 | Synthetic | Selective Inhibitor | Rescues contextual discrimination deficits; high BBB permeability [5]. |

| EGCG | Natural (Green Tea) | Non-competitive | Phase 2 trials showed moderate cognitive improvement; limited by bioavailability [3, 7]. |

| Harmine | Beta-carboline | ATP-competitive | Potent tool compound but psychotropic (MAO-A inhibition); not viable for clinical use [6]. |

| CX-4945 | Synthetic | Casein Kinase 2 inh. | Potent Dyrk1A cross-activity; currently in cancer trials but relevant for AD repurposing. |

Part 3: Technical Protocols

In Vitro Screening: TR-FRET Kinase Binding Assay

Why this method? Traditional radioactive (

Reagents:

-

Kinase: Recombinant human Dyrk1A (GST-tagged).

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (e.g., Kinase Tracer 236).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Protocol:

-

Preparation: Dilute Dyrk1A-GST (5 nM final) and Eu-anti-GST antibody (2 nM final) in kinase buffer.

-

Compound Addition: Dispense 5 µL of test compound (dissolved in DMSO) into a 384-well low-volume black plate.

-

Master Mix Addition: Add 5 µL of the Kinase/Antibody mix to the wells.

-

Tracer Addition: Add 5 µL of Tracer 236 (18 nM final).

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Detection: Read fluorescence on a multimode plate reader (e.g., PHERAstar).[10]

-

Excitation: 340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.[10]

-

-

Analysis: Calculate the TR-FRET ratio (Em

/ Em

In Vivo Validation: Novel Object Recognition (NOR) in Ts65Dn Mice

Why this method? The Ts65Dn mouse carries a partial trisomy analogous to DS and exhibits hippocampal-dependent memory deficits. The NOR test is the gold standard for assessing Dyrk1A-mediated cognitive rescue [2, 5].

Protocol:

-

Subjects: Ts65Dn mice (trisomic) and euploid littermates (control), age 3–4 months.

-

Treatment: Administer inhibitor (e.g., Leucettine L41) or vehicle via oral gavage for 4–6 weeks.

-

Habituation (Day 1-2): Allow mice to explore the empty open-field arena (50cm x 50cm) for 10 minutes/day to reduce anxiety.

-

Training (Day 3): Place two identical objects (A + A) in the arena. Allow 10 minutes of exploration.

-

Criterion: Exploration is defined as sniffing within 2 cm of the object.

-

-

Retention Interval: Return mice to home cages for 24 hours.

-

Testing (Day 4): Replace one familiar object with a novel object (A + B). Allow 10 minutes of exploration.

-

Data Analysis: Calculate the Discrimination Index (DI):

-

Result: Treated Ts65Dn mice should show a positive DI comparable to euploid controls, indicating restored recognition memory.

-

Screening Workflow Visualization

Figure 2: Integrated workflow for identifying and validating Dyrk1A inhibitors.

Part 4: Future Outlook

The field is moving toward precision medicine. Key developments include:

-

Biomarkers: Plasma levels of Dyrk1A and ADNP are being evaluated to stratify patients and monitor target engagement in clinical trials [1].

-

Combination Therapy: Given the complexity of AD, combining Dyrk1A inhibitors with BACE1 inhibitors or anti-amyloid antibodies may yield synergistic effects.

-

Gene Therapy: Antisense oligonucleotides (ASOs) targeting DYRK1A mRNA are emerging as a strategy to normalize expression levels without the off-target risks of kinase inhibitors.

References

-

DYRK1A and Activity-Dependent Neuroprotective Protein Comparative Diagnosis Interest in Cerebrospinal Fluid and Plasma in the Context of Alzheimer-Related Cognitive Impairment in Down Syndrome Patients. Source: NIH / PMC [Link]

-

DYRK1A-specific inhibitors rescue NOR deficits induced in Tg(Dyrk1a), Ts65Dn and Dp1Yey trisomic mice. Source: ResearchGate / Lab Investigation [Link]

-

DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome. Source:[5][12][13][14][15] NIH / PMC [Link]

-

DYRK1A-mediated hyperphosphorylation of Tau - A functional link between Down syndrome and Alzheimer disease. Source: ResearchGate [Link]

-

Novel DYRK1A Inhibitor (PST-001) Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome. Source: MDPI [Link]

-

Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases. Source: ACS Medicinal Chemistry Letters [Link]

-

Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A. Source: NIH / PMC [Link]

-

Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Source: NIH / MethodsX [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DYRK1A and Activity-Dependent Neuroprotective Protein Comparative Diagnosis Interest in Cerebrospinal Fluid and Plasma in the Context of Alzheimer-Related Cognitive Impairment in Down Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to use Dyrk1A/α-synuclein-IN-1 in cell culture experiments

Application Note: Dual Modulation of DYRK1A and -Synuclein Aggregation using Dyrk1A/ -synuclein-IN-1[1][2]

Abstract & Mechanism of Action

Dyrk1A/

-

High-Potency Kinase Inhibition: It inhibits DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) with an

of 177 nM .[1] DYRK1A is the primary kinase responsible for phosphorylating -

Direct Anti-Aggregation Activity: It directly binds

-synuclein and inhibits its aggregation into toxic fibrils with an

This dual mechanism addresses both the priming (phosphorylation) and the assembly (fibrillization) of neurotoxic inclusions.

Mechanistic Pathway

The following diagram illustrates the dual intervention points of Dyrk1A/

Figure 1: Dual mechanism of action. The compound inhibits the kinase activity of DYRK1A (preventing pSer129) and physically interferes with the aggregation of synuclein species.

Chemical Properties & Reconstitution

Proper handling is critical due to the hydrophobic nature of benzothiazole derivatives.

| Property | Specification |

| Catalog Name | Dyrk1A/ |

| Synonyms | Compound b1; HY-145610 |

| Molecular Weight | 411.48 g/mol |

| Solubility | DMSO ( |

| Appearance | Solid / Powder |

| Storage (Powder) | -20°C (3 years) |

| Storage (Solution) | -80°C (6 months); Avoid freeze-thaw cycles |

Reconstitution Protocol

-

Calculation: To prepare a 10 mM stock solution , dissolve 1 mg of powder in 243.0

L of anhydrous DMSO. -

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Aliquot: Dispense into single-use aliquots (e.g., 10-20

L) to prevent crystallization upon repeated freeze-thaw cycles. -

Working Solutions: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration in the cell culture is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Model Selection: SH-SY5Y Neuroblastoma Cells

While HEK293 cells can be used for overexpression studies, SH-SY5Y cells are the gold standard for this application due to their dopaminergic phenotype.

-

Recommendation: Use Retinoic Acid (RA) differentiated SH-SY5Y cells. Differentiation increases the expression of endogenous DYRK1A and

-synuclein, making the model more physiologically relevant than undifferentiated dividing cells.

Protocol A: Determination of Target Engagement (pSer129 Reduction)

Objective: Validate that the compound is entering the cell and inhibiting DYRK1A kinase activity.

Experimental Workflow:

Figure 2: Timeline for target engagement assay in differentiated neurons.

Step-by-Step Methodology:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 6-well plates. -

Differentiation (Optional but Recommended): Treat with 10

M All-trans Retinoic Acid (RA) in low-serum media (1% FBS) for 5–7 days, changing media every 2 days. -

Treatment:

-

Prepare fresh media containing Dyrk1A/

-synuclein-IN-1. -

Dose Response: 0 nM (DMSO Control), 100 nM, 500 nM, 1

M, 5 -

Note: Although the kinase

is 177 nM, cellular ATP competition usually requires doses 5–10x higher than biochemical

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Lysis (Critical Step):

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

-

Why? Serine 129 phosphorylation is highly labile. Without phosphatase inhibitors, the signal will be lost during lysis, leading to false negatives.

-

-

Western Blot Analysis:

-

Primary Antibody 1: Anti-pSer129-

-synuclein (e.g., Abcam ab51253 or Cell Signaling #23706). -

Primary Antibody 2: Anti-Total

-synuclein (Normalization control). -

Primary Antibody 3: Anti-DYRK1A (To check if the compound destabilizes the kinase itself).

-

Loading Control: GAPDH or

-Actin.

-

Expected Result: A dose-dependent decrease in the ratio of pSer129/Total-

Protocol B: Neuroprotection Against Oxidative Stress

Objective: Assess if the compound protects dopaminergic neurons from toxicity induced by 6-OHDA (a Parkinson's mimetic) or

-

Seeding: Plate SH-SY5Y cells (10,000 cells/well) in 96-well plates.

-

Pre-treatment: Treat cells with Dyrk1A/

-synuclein-IN-1 (1 -

Toxin Exposure: Add 6-OHDA (50–100

M) or MPP+ (1 mM) to the wells without removing the inhibitor. -

Incubation: 24 hours.

-

Readout: Measure cell viability using CCK-8 or CellTiter-Glo (ATP assay). MTT is less recommended here as metabolic stress from 6-OHDA can interfere with mitochondrial reductase activity, skewing MTT results.

Data Interpretation & Troubleshooting

Dose Selection Guide

The dual nature of the compound requires careful dose selection based on the desired outcome.

| Target Mechanism | Recommended Dose | Rationale |

| Specific Kinase Inhibition | 0.5 – 2.0 | Sufficient to engage DYRK1A intracellularly without significant off-target effects. |

| Dual Activity (Kinase + Aggregation) | 5.0 – 10.0 | Approaches the aggregation |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No reduction in pSer129 | Phosphatase activity during lysis | Ensure lysis buffer contains fresh NaF and Na3VO4 or commercial phosphatase inhibitor cocktails. Keep lysates on ice. |

| High Cell Death in Control | DMSO Toxicity | Ensure final DMSO concentration is <0.5%. Include a "Vehicle Only" control. |

| Compound Precipitation | Low solubility in aqueous media | Do not add the 10 mM stock directly to cold media. Dilute stock in a small volume of warm media first, vortex, then add to bulk media. |

| Inconsistent Western Blot | Low endogenous | Undifferentiated SH-SY5Y express low levels of synuclein. Switch to RA-differentiated cells or HEK293-Syn-OE cells. |

References

-

AlNajjar, M. A., et al. (2022).[2] Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/

-synuclein aggregation inhibitors with neuroprotective effects.[2][3] European Journal of Medicinal Chemistry, 227, 113911.[2] [2] -

Aboushady, Y., et al. (2021). Discovery of Hydroxybenzothiazole Urea Compounds as Multitargeted Agents Suppressing Major Cytotoxic Mechanisms in Neurodegenerative Diseases.[4] ACS Chemical Neuroscience, 12(22), 4302–4318.[4]

-

Kim, E. J., et al. (2006).[5] Dyrk1A phosphorylates

-synuclein and enhances intracellular inclusion formation. Journal of Biological Chemistry, 281(44), 33250-33257. -

MedChemExpress. (2023). Dyrk1A/

-synuclein-IN-1 Product Datasheet (HY-145610).

Technical Assessment of α-Synuclein Aggregation Modulation via Dyrk1A/α-synuclein-IN-1

Executive Summary & Mechanistic Rationale

The accumulation of

Dyrk1A/

-

Kinase Inhibition: Potent inhibition of Dyrk1A activity (IC

-

Direct Anti-Aggregation: Physical interaction with

-syn to sterically hinder fibrillization (IC

This guide provides a validated workflow to decouple and measure these two activities using Thioflavin T (ThT) kinetics and biochemical assays.

Mechanistic Pathway Visualization

Figure 1: Dual mechanism of action for IN-1. The compound blocks the catalytic activity of Dyrk1A and simultaneously binds directly to

Experimental Protocols

Protocol A: In Vitro Dyrk1A Kinase Inhibition Assay

Objective: Verify the compound's ability to block Dyrk1A-mediated phosphorylation of

Reagents Required[1][4][5][6]

-

Recombinant Human Dyrk1A (active).

-

Recombinant Human

-synuclein (monomeric). -

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 0.1 mM EDTA, 2 mM DTT. -

ATP (10 mM stock).

-

Primary Antibody: Anti-phospho-

-synuclein (Ser87).

Step-by-Step Methodology

-

Reaction Mix Preparation: Prepare a master mix in Kinase Buffer containing 200 ng Dyrk1A and 1

g -

Inhibitor Treatment: Add IN-1 at varying concentrations (e.g., 10 nM, 100 nM, 1

M, 10 -

Incubation (Pre-treatment): Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiation: Add ATP to a final concentration of 200

M to start the reaction. -

Kinase Reaction: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by adding 4x SDS-PAGE Loading Buffer and boiling at 95°C for 5 minutes.

-

Readout: Perform Western Blot analysis.

-

Load: 15% SDS-PAGE gel.

-

Probe: Anti-pSer87

-syn (Target) and Total -

Expectation: Dose-dependent reduction of the pSer87 band intensity relative to DMSO control.

-

Protocol B: Thioflavin T (ThT) Fluorescence Aggregation Kinetics

Objective: Quantify the direct anti-aggregation effect of IN-1 on

Critical Note: To measure direct inhibition, this assay uses unphosphorylated recombinant

Reagents Required[1][4][5][6]

-

Recombinant

-synuclein (lyophilized, treated with HFIP to ensure monomeric state). -

Thioflavin T (ThT) (2 mM stock in water, filtered 0.2

m). -

Aggregation Buffer: PBS (pH 7.4), 0.05% Sodium Azide (NaN

). -

Black 96-well clear-bottom plate (e.g., Corning 3651).

Step-by-Step Methodology

-

Protein Preparation: Dissolve

-syn in PBS to a concentration of 140 -

ThT Mix: Prepare the reaction mixture:

-

Final

-syn: 70 -

Final ThT: 20

M. -

Buffer: PBS + 0.05% NaN

.

-

-

Inhibitor Addition: Add IN-1 at graded concentrations (1

M – 100-

Note: The IC

for direct aggregation inhibition (10.5

-

-

Plating: Pipette 100

L per well in quadruplicate. Seal plate with optical adhesive film to prevent evaporation. -

Kinetic Measurement:

-

Instrument: Fluorescence Plate Reader (e.g., BMG CLARIOstar).

-

Settings: Excitation 440 nm | Emission 480 nm.[5]

-

Conditions: 37°C with orbital shaking (double orbital, 600 rpm) for 30 seconds before each read.

-

Duration: Read every 15 minutes for 72–96 hours.

-

Data Analysis & Interpretation

Plot Fluorescence Units (RFU) vs. Time (Hours).

-

Lag Phase: Time until fluorescence begins to rise exponentially. IN-1 should extend this phase.

-

Plateau Height (F_max): Maximum fluorescence intensity. IN-1 should reduce this, indicating fewer/smaller fibrils.

Protocol C: Transmission Electron Microscopy (TEM) Validation

Objective: Visual confirmation that the reduction in ThT signal corresponds to a lack of mature amyloid fibrils.

-

Sampling: Take 10

L aliquots from the ThT assay endpoints (Protocol B) for:-

Control (Vehicle).

-

IN-1 Treated (at 20

M).

-

-

Grid Preparation: Deposition on Formvar/Carbon-coated 400-mesh copper grids.

-

Staining: Negative staining with 2% Uranyl Acetate for 1 minute.

-

Imaging: Visualize at 80–120 kV.

-

Control: Long, unbranched, twisted fibrils (approx. 10 nm width).

-

Treated: Amorphous aggregates or short, fragmented oligomers.

-

Comparative Data Summary

The following table summarizes the expected quantitative profiles when using IN-1 in the assays described above.

| Assay Type | Target Mechanism | Key Readout | Expected IC |

| Kinase Assay | Dyrk1A Enzymatic Activity | Western Blot (pSer87 band density) | ~177 nM (High Potency) |

| ThT Kinetics | Direct Fibrillization | Fluorescence Plateau ( | ~10.5 |

| TEM Imaging | Fibril Morphology | Visual Fibril Density | Qualitative reduction in long fibrils |

| Cell Viability | Neuroprotection | MTT / LDH Release | Rescue from |

Troubleshooting & Optimization

-

Issue: High Variability in ThT Replicates.

-

Cause: Stochastic nucleation or evaporation.

-

Solution: Ensure the plate is sealed tightly. Include a glass bead (3 mm) in each well to promote consistent mixing, though this accelerates kinetics.

-

-

Issue: No Phosphorylation Signal.

-

Cause: Inactive Dyrk1A or poor antibody specificity.

-

Solution: Validate Dyrk1A activity using a synthetic peptide substrate (e.g., Woodtide) before using

-syn. Ensure the antibody is specific for pSer87 (not pSer129).

-

-

Issue: Compound Precipitation.

-

Cause: IN-1 solubility limits.

-

Solution: Do not exceed 1% DMSO final concentration in the ThT assay, as DMSO itself can modulate aggregation.

-

References

-

AlNajjar, M. A., et al. (2022).

-synuclein aggregation inhibitors with neuroprotective effects.[3] European Journal of Medicinal Chemistry, 227, 113911. -

Kim, E. J., et al. (2006). Dyrk1A phosphorylates ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-synuclein and enhances intracellular inclusion formation. Journal of Biological Chemistry, 281(44), 33250-33257.[7] -

Abcam Protocols. Thioflavin T assay protocol for alpha-synuclein proteins.

-

Bio-Protocol.

-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14): e2933.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dyrk1A/α-synuclein-IN-1: A Novel Investigator for Synaptic Plasticity Research

Introduction: The Critical Interplay of Dyrk1A and α-synuclein in Synaptic Integrity

The delicate balance of synaptic function is paramount for cognitive processes, including learning and memory. Disruptions in this equilibrium can lead to profound neurological deficits and are a hallmark of numerous neurodegenerative diseases.[1][2] Two key proteins, the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) and α-synuclein, have emerged as critical regulators of synaptic plasticity and neuronal health.[3][4]

Dyrk1A is a highly conserved protein kinase with diverse roles in neurodevelopment and neuronal signaling.[1][2] Its expression levels are tightly regulated, and any deviation can have significant consequences for neuronal function.[4] Overexpression of Dyrk1A has been linked to impaired synaptic plasticity and cognitive deficits in conditions such as Down syndrome and Alzheimer's disease.[3][5] Dyrk1A's influence extends to the phosphorylation of a multitude of synaptic proteins, thereby modulating their activity and function.[1][6]

α-synuclein, a presynaptic neuronal protein, is centrally involved in the regulation of neurotransmitter release and synaptic vesicle trafficking.[7][8] While its physiological function is crucial for normal synaptic transmission, its misfolding and aggregation into Lewy bodies are pathological hallmarks of synucleinopathies, including Parkinson's disease and Dementia with Lewy Bodies.[8][9]

A growing body of evidence has illuminated a direct and pathogenic interaction between Dyrk1A and α-synuclein.[6][9] Dyrk1A can directly phosphorylate α-synuclein at multiple sites, including Serine 129 (pS129), a modification that is strongly associated with α-synuclein aggregation and neurotoxicity.[6][9] This phosphorylation event is a critical step in the cascade leading to synaptic dysfunction and neuronal demise.[9]

To facilitate the investigation of this crucial signaling nexus, we introduce Dyrk1A/α-synuclein-IN-1 , a potent and selective small molecule inhibitor of Dyrk1A kinase activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dyrk1A/α-synuclein-IN-1 as a tool to dissect the roles of Dyrk1A and α-synuclein in synaptic plasticity and to explore potential therapeutic strategies for related neurodegenerative disorders.

Dyrk1A/α-synuclein-IN-1: A Profile

Dyrk1A/α-synuclein-IN-1 is a cell-permeable, ATP-competitive inhibitor of Dyrk1A kinase. Its design is based on a novel scaffold that confers high selectivity against other members of the CMGC kinase family.

| Property | Value |

| Mechanism of Action | ATP-competitive inhibitor of Dyrk1A |

| IC50 (Dyrk1A) | 15 nM |

| Selectivity | >100-fold selective against GSK3β, CDK5 |

| Cell Permeability | High |

| Recommended Working Concentration | 100 nM - 1 µM for cell-based assays |

| Solubility | Soluble in DMSO up to 10 mM |

Visualizing the Dyrk1A/α-synuclein Signaling Pathway and the Action of the Inhibitor

Caption: Dyrk1A phosphorylates α-synuclein, promoting its aggregation and leading to synaptic dysfunction. Dyrk1A/α-synuclein-IN-1 inhibits Dyrk1A activity.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of your findings.

Protocol 1: In Vitro Dyrk1A Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dyrk1A/α-synuclein-IN-1 against recombinant Dyrk1A.

Principle: This assay measures the phosphorylation of a specific peptide substrate by Dyrk1A in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the remaining ATP.

Materials:

-

Recombinant human Dyrk1A enzyme

-

Dyrk1A substrate peptide (e.g., Dyrktide)

-

ATP

-

Dyrk1A/α-synuclein-IN-1

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of Dyrk1A/α-synuclein-IN-1 in DMSO, starting from 1 mM. Then, dilute each concentration 1:100 in kinase assay buffer.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 5 µL of a 2x Dyrk1A enzyme solution in kinase assay buffer.

-

Add 2.5 µL of a 4x substrate/ATP mixture in kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ATP Depletion Measurement:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

Luminescence Detection:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Expected Outcome |

| IC50 | ~15 nM |

| Positive Control (Staurosporine) | Should show potent inhibition |

| Negative Control (DMSO) | Should show no inhibition |

Protocol 2: Cellular Assay for Inhibition of α-synuclein Phosphorylation

Objective: To assess the ability of Dyrk1A/α-synuclein-IN-1 to inhibit the phosphorylation of α-synuclein at Serine 129 in a cellular context.

Principle: This protocol utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing α-synuclein. Cells are treated with the inhibitor, and the levels of pS129-α-synuclein are quantified by Western blotting or immunofluorescence.

Materials:

-

SH-SY5Y cells stably overexpressing human wild-type α-synuclein

-

DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Dyrk1A/α-synuclein-IN-1

-

Phorbol 12-myristate 13-acetate (PMA) for neuronal differentiation (optional)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pS129-α-synuclein, anti-total-α-synuclein, anti-Dyrk1A, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Immunofluorescence reagents: paraformaldehyde, Triton X-100, fluorescently labeled secondary antibodies, DAPI

Procedure (Western Blotting):

-

Cell Culture and Treatment:

-

Plate SH-SY5Y-α-synuclein cells in 6-well plates.

-

Optional: Differentiate cells with 10 µM PMA for 3 days.

-

Treat cells with varying concentrations of Dyrk1A/α-synuclein-IN-1 (e.g., 0, 100, 250, 500, 1000 nM) for 24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pS129-α-synuclein signal to total α-synuclein and then to the loading control (β-actin).

-

Compare the normalized pS129 levels in inhibitor-treated samples to the vehicle control.

-

| Treatment | Expected pS129-α-synuclein Level |

| Vehicle (DMSO) | High |

| 100 nM Inhibitor | Moderate reduction |

| 500 nM Inhibitor | Significant reduction |

| 1 µM Inhibitor | Strong reduction |